molecular formula C9H19NO3 B13538244 Ethyl 2-amino-5-ethoxypentanoate

Ethyl 2-amino-5-ethoxypentanoate

Cat. No.: B13538244
M. Wt: 189.25 g/mol
InChI Key: WHHPWXRAGUFKJI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-ethoxypentanoate is an organic compound with the molecular formula C9H19NO3. It is a derivative of pentanoic acid, featuring an amino group at the second position and an ethoxy group at the fifth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-ethoxypentanoate typically involves the reaction of ethyl 2-bromo-5-ethoxypentanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the use of high-purity starting materials and catalysts to facilitate the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form ethyl 2-amino-5-hydroxypentanoate.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of ethyl 2-amino-5-hydroxypentanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-5-ethoxypentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-ethoxypentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

  • Ethyl 2-amino-5-hydroxypentanoate
  • Ethyl 2-amino-5-methoxypentanoate
  • Ethyl 2-amino-5-chloropentanoate

Comparison: Ethyl 2-amino-5-ethoxypentanoate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. The ethoxy group enhances its solubility in organic solvents and can influence its reactivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are desired.

Biological Activity

Ethyl 2-amino-5-ethoxypentanoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of an ethyl ester functional group, an amino group, and a pentanoate chain. The presence of the ethoxy group enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets. The compound's molecular formula is C9H17NO2, with a molecular weight of approximately 171.24 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. This feature suggests that the compound may act as an enzyme inhibitor or modulator, impacting various metabolic pathways.
  • Membrane Permeability : The ethoxy group increases the compound's lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic processes. For instance, studies have shown that compounds with similar structures can inhibit aminotransferases, which are critical in amino acid metabolism.

Case Studies

  • Metabolic Pathway Exploration : A study investigated the role of this compound in metabolic pathways related to amino acid synthesis. Results indicated that the compound could influence the activity of key enzymes in these pathways, suggesting potential applications in metabolic disorders.
  • Pharmaceutical Applications : Preliminary research has explored the use of this compound as a precursor for developing new pharmaceutical agents targeting metabolic diseases. Its ability to modulate enzyme activity positions it as a candidate for further drug development.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-5-hydroxypentanoateHydroxyl group instead of ethoxyPotentially higher water solubility
Ethyl 2-amino-5-methoxypentanoateMethoxy groupDifferent reactivity in nucleophilic substitutions
Ethyl 2-amino-5-chloropentanoateChlorine substituentMay exhibit different enzyme interactions

This comparison highlights how variations in functional groups can affect solubility, reactivity, and biological interactions.

Research Applications

This compound has been utilized in various research applications:

  • Synthesis of Complex Molecules : It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Biological Research : The compound is being studied for its potential roles in metabolic pathways and enzyme interactions, contributing to our understanding of biochemical processes.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 2-amino-5-ethoxypentanoate

InChI

InChI=1S/C9H19NO3/c1-3-12-7-5-6-8(10)9(11)13-4-2/h8H,3-7,10H2,1-2H3

InChI Key

WHHPWXRAGUFKJI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(C(=O)OCC)N

Origin of Product

United States

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